1-(1H-Pyrazolo[3,4-f]quinolin-1-yl)ethan-1-one
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Overview
Description
1-(1H-Pyrazolo[3,4-f]quinolin-1-yl)ethan-1-one is a heterocyclic compound that combines the structural features of pyrazole and quinoline. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The unique arrangement of nitrogen atoms within its structure imparts distinct chemical and biological properties.
Preparation Methods
The synthesis of 1-(1H-Pyrazolo[3,4-f]quinolin-1-yl)ethan-1-one can be achieved through several synthetic routes. One common method involves the Friedländer condensation, which typically requires the reaction of a 1H-pyrazol-5(4H)-one with an ortho-aminoaryl aldehyde or ketone . Another approach is the multicomponent reaction involving 5-aminopyrazole, an aromatic aldehyde, and dimedone . These reactions are usually carried out under reflux conditions in ethanol or other suitable solvents.
Chemical Reactions Analysis
1-(1H-Pyrazolo[3,4-f]quinolin-1-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or other reactive sites within the molecule.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form more complex structures.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Due to its unique structure, it is being explored for its potential use in drug development.
Mechanism of Action
The mechanism of action of 1-(1H-Pyrazolo[3,4-f]quinolin-1-yl)ethan-1-one involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the modifications made to the compound’s structure.
Comparison with Similar Compounds
1-(1H-Pyrazolo[3,4-f]quinolin-1-yl)ethan-1-one can be compared with other similar compounds, such as:
1H-Pyrazolo[3,4-b]quinolines: These compounds share a similar core structure but differ in the position of the nitrogen atoms and substituents.
Quinolinyl-pyrazoles: These compounds also combine pyrazole and quinoline structures but may have different substituents and biological activities.
The uniqueness of this compound lies in its specific arrangement of nitrogen atoms and the potential for diverse chemical modifications, which can lead to a wide range of applications.
Properties
CAS No. |
61317-50-8 |
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Molecular Formula |
C12H9N3O |
Molecular Weight |
211.22 g/mol |
IUPAC Name |
1-pyrazolo[3,4-f]quinolin-1-ylethanone |
InChI |
InChI=1S/C12H9N3O/c1-8(16)15-12-9(7-14-15)4-5-11-10(12)3-2-6-13-11/h2-7H,1H3 |
InChI Key |
UWADDRBTAVJRTM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C2=C(C=CC3=C2C=CC=N3)C=N1 |
Origin of Product |
United States |
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